n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide

Lipophilicity Drug-likeness Membrane Permeability

Medicinal chemistry programs require precise sulfonamide scaffolds to avoid failed SAR correlations. n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide (CAS 1095147-86-6) provides validated structural differentiation. - Lower LogP (1.32) vs. C-7280948 (2.18); TPSA 63.4 Ų for oral bioavailability - Primary amine handle for bioconjugation without disrupting pharmacophore - ≥98% purity, multi-vendor availability for HTS and lead optimization

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
Cat. No. B13622902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)CN)S(=O)(=O)CC
InChIInChI=1S/C11H18N2O2S/c1-3-13(16(14,15)4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3
InChIKeyBQLHCFSZISYZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide Overview


n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide (CAS: 1095147-86-6) is a sulfonamide derivative featuring an aminomethyl-substituted phenyl ring and an N-ethyl ethanesulfonamide group . With a molecular weight of 242.34 g/mol and molecular formula C₁₁H₁₈N₂O₂S, this compound is supplied at ≥98% purity by multiple vendors for research and development purposes . Its dual functional groups—a primary amine and a sulfonamide—render it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a scaffold for targeting bacterial infections and exploring anticancer therapies . The compound's physicochemical properties, including a computed LogP of 1.32 and TPSA of 63.4 Ų, position it as a moderately lipophilic molecule with favorable drug-like characteristics .

Sulfonamide intermediate with aminomethyl and N-ethyl handles for medicinal chemistry derivatization
Moderate lipophilicity (computed LogP ~1.3) supports cell permeability research contexts
Supplied at high purity for reproducible assay development and SAR exploration

n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide vs. Simple Analogs


While sulfonamide-containing compounds are abundant in medicinal chemistry, n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide exhibits specific structural features—notably the aminomethyl spacer and N-ethyl substitution—that significantly alter its physicochemical and potentially its biological profile relative to simpler analogs like N-(4-aminophenyl)ethane-1-sulfonamide or N-methyl variants [1]. These subtle modifications can dramatically impact target engagement, selectivity, and pharmacokinetic behavior, making simple substitution with a generic sulfonamide highly inadvisable without empirical validation. The following quantitative evidence guide details the specific differentiators that scientific and procurement teams must consider to avoid experimental failure.

Lipophilicity shift N-ethyl and aminomethyl modifications increase LogP by ~1 log unit vs. simpler analogs; membrane partitioning may differ.
Conformational difference Extra rotatable bonds from the methylene spacer can alter binding geometry; SAR may not transfer from direct-linked analogs.
Purity context Typical 95% purity of common analogs may introduce assay artifacts; target compound’s ≥98% specification supports cleaner screening data.

n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide: Evidence vs. Analogs


Lipophilicity Advantage vs. Direct Amino Analog

The target compound possesses a computed LogP of 1.32, which is approximately 1.07 log units higher than the direct analog N-(4-aminophenyl)ethane-1-sulfonamide (LogP = 0.253) [1]. This increase in lipophilicity is attributed to the N-ethyl and aminomethyl modifications, which reduce polarity and may enhance passive membrane diffusion.

Lipophilicity
Cross-study comparable
ΔLogP +1.07 vs. N-(4-aminophenyl)ethane-1-sulfonamide (target 1.32, analog 0.25)
Reported higher computed lipophilicity may influence membrane permeability context.
Computational prediction; verify experimentally.
Lipophilicity Drug-likeness Membrane Permeability

Lower Polar Surface Area vs. C-7280948

The target compound exhibits a TPSA of 63.4 Ų, which is 17.2 Ų lower than the known PRMT1 inhibitor C-7280948 (TPSA = 80.6 Ų) [1]. Lower TPSA is generally associated with improved oral absorption and potential for crossing the blood-brain barrier, offering a distinct pharmacokinetic advantage for certain applications.

Polar Surface Area
Cross-study comparable
ΔTPSA −17.2 Ų vs. C-7280948 (target 63.4 Ų, comparator 80.6 Ų)
Lower TPSA suggests improved passive absorption potential in oral research models.
Source for comparator is computational; experimental validation needed.
Polar Surface Area Oral Bioavailability CNS Penetration

Aminomethyl Spacer Enables Flexible Binding

Unlike simpler analogs such as N-(4-aminophenyl)ethane-1-sulfonamide where the amine is directly attached to the phenyl ring, the target compound features a methylene (-CH₂-) spacer between the phenyl ring and the primary amine. This extra degree of rotational freedom (5 rotatable bonds vs. 2 in the analog) [1] allows for conformational adjustments that can optimize binding to target pockets, as demonstrated in SAR studies of N-substituted-N-phenylethylsulfonamide libraries [2].

Flexibility
Class-level inference
+3 rotatable bonds vs. direct-linked analog (5 vs. 2)
Aminomethyl spacer adds conformational freedom; may support diverse binding-mode exploration.
SAR context from sulfonamide library patents.
Structure-Activity Relationship Sulfonamide Linkers Target Engagement

High Purity for Reproducible Assays

The compound is commercially available from multiple suppliers with a guaranteed purity of ≥98% . This high purity level minimizes the risk of confounding biological activity arising from impurities, ensuring that observed effects in screening campaigns or mechanistic studies are attributable to the compound itself.

Purity
Supporting evidence
≥98% (HPLC) vs. typical 95% for common analog
Higher specification reduces impurity-driven assay noise.
Vendor specifications; lot-specific review advised.
Quality Control Reproducibility Procurement

PRMT1 and Methyltransferase Selectivity Profile

While direct biological data for n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is sparse, its core structure closely resembles the PRMT1 inhibitor C-7280948 (IC50 = 12.75 μM) . However, the target compound's distinct N-ethyl ethanesulfonamide moiety versus C-7280948's 4-amino-N-(2-phenylethyl)benzenesulfonamide scaffold is anticipated to alter binding kinetics and selectivity profiles. Class-level SAR indicates that such modifications can significantly impact PRMT1 vs. PRMT4/PRMT6 selectivity [1].

PRMT1 profile
Class-level inference
Structural analog to C-7280948 (reported IC50 12.75 μM); no direct data on target compound.
Predicted distinct selectivity context due to N-ethyl sulfonamide; requires enzymatic profiling.
Data to verify; kinase panel recommended.
PRMT1 Inhibitor Epigenetics Selectivity

n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide: Recommended Applications


PRMT1 Inhibitor Selectivity Optimization

Given its structural analogy to C-7280948 but with distinct physicochemical properties (LogP 1.32 vs. 2.18; TPSA 63.4 vs. 80.6 Ų) [1], n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is an ideal starting point for medicinal chemists seeking to fine-tune PRMT1 inhibitor selectivity. The compound's lower lipophilicity may reduce off-target binding, while its unique N-ethyl ethanesulfonamide group provides a new vector for exploring structure-activity relationships (SAR) around the PRMT1 active site .

Aminomethyl Handle for Probe Development

The primary amine of the aminomethyl group serves as a convenient synthetic handle for conjugation to fluorophores, biotin, or solid supports without disrupting the sulfonamide pharmacophore . This makes n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide particularly valuable for creating affinity probes, enabling target identification and validation studies in complex biological systems.

Oral Bioavailability Improvement

With a TPSA of 63.4 Ų and LogP of 1.32, the compound resides within the optimal physicochemical space for oral absorption (Rule of Five compliance) . Compared to more polar analogs (e.g., N-(4-aminophenyl)ethane-1-sulfonamide with LogP 0.253) or more lipophilic PRMT1 inhibitors (C-7280948 LogP 2.18), this compound may offer a balanced profile suitable for lead optimization programs focused on enhancing oral bioavailability while maintaining target engagement [1].

High-Throughput Screening (HTS) Suitability

The ≥98% purity and ready availability from multiple vendors (e.g., Chemscene, Leyan) ensure that n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide can be procured in sufficient quantity and quality for high-throughput screening . Its favorable drug-like properties and structural novelty relative to common sulfonamide libraries make it an attractive addition to diverse compound collections aimed at identifying new hits against under-explored targets.

Application
Selection Property
Validation Focus
PRMT1 inhibitor SAR studies
Distinct N-ethyl ethanesulfonamide scaffold vs. C-7280948
Selectivity profiling against PRMT isoforms
Affinity probe development
Primary amine handle for conjugation without disrupting sulfonamide core
Target engagement and pull-down assay validation
Oral absorption optimization research
TPSA 63.4 Ų and computed LogP 1.32 within favorable permeability space
Caco-2 or PAMPA permeability confirmation
High-throughput screening libraries
≥98% purity and multi-vendor availability for diverse compound collections
Lot-specific QC and stability under screening conditions
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